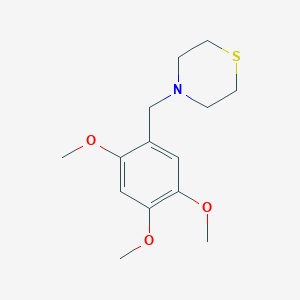

4-(2,4,5-trimethoxybenzyl)thiomorpholine

Description

Overview of Substituted Thiomorpholines as Privileged Chemical Scaffolds

The thiomorpholine (B91149) ring, a saturated six-membered heterocycle containing both a sulfur and a nitrogen atom, is recognized as a "privileged scaffold" in medicinal chemistry. jchemrev.comresearchgate.netjchemrev.com This designation is attributed to its ability to serve as a versatile template for the development of ligands for a diverse range of biological targets. mdpi.com The sulfur atom in the thiomorpholine ring increases lipophilicity compared to its oxygen analog, morpholine, and can act as a "metabolically soft spot" due to its susceptibility to oxidation, a property that can be leveraged in drug design. mdpi.com

Substituted thiomorpholines have been integral to the development of compounds with a wide array of pharmacological activities, demonstrating their importance as a pharmacophore. researchgate.netjchemrev.com Thoughtfully substituted derivatives have shown potential as antitubercular, antiprotozoal, hypolipidemic, antioxidant, and antimalarial agents. jchemrev.comnih.gov This broad spectrum of activity has spurred continued research into new thiomorpholine-containing molecules. jchemrev.com

Table 1: Reported Biological Activities of Substituted Thiomorpholine Derivatives

| Biological Activity | Reference |

| Retinal Protector | jchemrev.com |

| Antitubercular | jchemrev.com |

| Antiprotozoal | jchemrev.com |

| Dipeptidyl peptidase IV (DPP-IV) inhibitor | jchemrev.com |

| Hypolipidemic | jchemrev.comnih.gov |

| Antimalarial | jchemrev.com |

| Antioxidant | jchemrev.comnih.gov |

| Antimycobacterial | mdpi.com |

| Kinase Inhibitors | mdpi.com |

| Reverse Transcriptase Inhibitors | mdpi.com |

Chemical and Biological Significance of Trimethoxybenzyl Moieties in Organic Compounds

The trimethoxybenzyl group, particularly the 3,4,5-trimethoxy substitution pattern, is a key structural feature in a number of naturally occurring and synthetic compounds with potent biological activities. This moiety is famously a component of the potent anticancer agent podophyllotoxin. The presence of multiple methoxy (B1213986) groups on the benzyl (B1604629) ring can significantly influence the electronic and steric properties of a molecule, impacting its binding affinity to biological targets and its pharmacokinetic profile.

Research has demonstrated that compounds incorporating a trimethoxyphenyl (TMP) or trimethoxybenzyl scaffold exhibit significant cytotoxic activity against various cancer cell lines. nih.gov For instance, certain TMP-based analogues have shown potent inhibition of β-tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis. nih.gov The condensation of 3,4,5-trimethoxybenzyl chloride with various amines has been explored to generate derivatives with potential central nervous system (CNS) activity. nih.gov

The 3,4,5-trimethoxyphenyl moiety is also found in potent anticancer candidates with promising growth inhibitory action against a range of cancer cell lines. nih.gov The strategic inclusion of this group is a common approach in the design of new antiproliferative agents. nih.gov

Rationale for In-Depth Academic Investigation of 4-(2,4,5-trimethoxybenzyl)thiomorpholine

The academic investigation into this compound is predicated on the logical combination of the two aforementioned privileged structural motifs.

The synthesis of this compound represents a deliberate effort to merge the established biological relevance of the thiomorpholine core with the potent bioactivity associated with the trimethoxybenzyl group. The rationale is that the resulting hybrid molecule could exhibit novel or enhanced pharmacological properties that are distinct from its individual components. The thiomorpholine ring can confer favorable physicochemical and pharmacokinetic properties, while the trimethoxybenzyl moiety can act as a pharmacophore, directing the molecule to specific biological targets, such as tubulin or various kinases.

Beyond therapeutic applications, compounds like this compound can serve as valuable mechanistic probes in chemical biology. By systematically modifying the substitution pattern on the trimethoxybenzyl ring or by altering the oxidation state of the sulfur atom in the thiomorpholine ring, researchers can dissect the structure-activity relationships (SAR) of this class of compounds. This allows for a deeper understanding of the molecular interactions that govern their biological effects. Such studies are crucial for the rational design of more potent and selective agents. The combination of these two moieties provides a rich scaffold for generating a library of related compounds to probe biological systems.

Structure

3D Structure

Properties

IUPAC Name |

4-[(2,4,5-trimethoxyphenyl)methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-16-12-9-14(18-3)13(17-2)8-11(12)10-15-4-6-19-7-5-15/h8-9H,4-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOFYWUJGQDRJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN2CCSCC2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199021 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Transformations of 4 2,4,5 Trimethoxybenzyl Thiomorpholine

Primary Synthetic Routes to 4-(2,4,5-trimethoxybenzyl)thiomorpholine

The principal strategies for constructing the target molecule include nucleophilic substitution, reductive amination, and advanced methods like multi-component and polymer-supported reactions for analog synthesis.

Nucleophilic Substitution Strategies Involving Thiomorpholine (B91149) Ring Systems

Nucleophilic substitution is a direct and widely used method for N-alkylation of secondary amines like thiomorpholine. This strategy involves the reaction of thiomorpholine, acting as the nucleophile, with a 2,4,5-trimethoxybenzyl derivative bearing a suitable leaving group, such as a halide (chloride, bromide) or a sulfonate ester.

The reaction proceeds via an S_N2 mechanism, where the nitrogen atom of the thiomorpholine ring attacks the benzylic carbon of the electrophile, displacing the leaving group. A base is typically required to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. The synthesis of a closely related compound, 4-(3,4,5-trimethoxybenzyl)morpholine, has been described via the condensation of 3,4,5-trimethoxybenzyl chloride with morpholine, illustrating the feasibility of this approach. nih.gov Similarly, various N-aryl and N-heteroaryl thiomorpholines have been successfully synthesized using nucleophilic substitution reactions. For instance, 4-(4-nitrophenyl)thiomorpholine (B1608610) can be prepared in high yield by reacting thiomorpholine with 4-fluoronitrobenzene in acetonitrile (B52724) with triethylamine (B128534) as the base. mdpi.com Another example involves the coupling of a bromide with thiomorpholine to produce desired quinoline (B57606) derivatives. nih.gov

Representative Reaction Conditions for Nucleophilic Substitution

| Electrophile | Nucleophile | Solvent | Base | Temperature | Yield |

|---|---|---|---|---|---|

| 2,4,5-Trimethoxybenzyl chloride | Thiomorpholine | Acetonitrile or DMF | Triethylamine (TEA) or K₂CO₃ | Room Temp. to 85 °C | Good to High |

| 4-Fluoronitrobenzene | Thiomorpholine | Acetonitrile | Triethylamine (TEA) | 85 °C | 95% mdpi.com |

Reductive Amination Approaches for Benzyl (B1604629) Amine Formation

Reductive amination offers an alternative pathway to form the target compound, starting from 2,4,5-trimethoxybenzaldehyde (B179766) and thiomorpholine. youtube.comyoutube.com This one-pot reaction involves two key steps: the initial formation of an iminium ion intermediate from the condensation of the aldehyde and the secondary amine, followed by its immediate reduction to the corresponding tertiary amine.

A key advantage of this method is that it avoids the need to pre-synthesize and handle potentially lachrymatory benzyl halides. The choice of reducing agent is critical; it must be mild enough to not reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly effective and commonly used reagent for this transformation due to its selectivity and tolerance of various functional groups. organic-chemistry.org Other reducing agents like sodium cyanoborohydride (NaBH₃CN) are also frequently employed. youtube.comorganic-chemistry.org This process allows for the conversion of a primary or secondary amine into a more highly substituted amine. youtube.comyoutube.com

Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Solvent | Key Features |

|---|---|---|---|

| Sodium triacetoxyborohydride | STAB, NaBH(OAc)₃ | Dichloromethane (DCM), Dichloroethane (DCE) | Mild, selective, widely applicable. organic-chemistry.org |

| Sodium cyanoborohydride | NaBH₃CN | Methanol (MeOH) | Effective, but requires careful handling due to cyanide toxicity. youtube.com |

| Sodium borohydride | NaBH₄ | Methanol (MeOH), Trifluoroethanol | Often requires an acid activator like boric acid or is used in specific solvents. organic-chemistry.org |

Multi-Component Reaction Pathways to Thiomorpholine Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy for generating molecular complexity. researchgate.net While a direct MCR for this compound is not prominently documented, MCRs for synthesizing substituted thiomorpholine rings are known.

For example, a copper-catalyzed three-component reaction between terminal alkynes, isothiocyanates, and aziridines has been developed to produce highly substituted thiomorpholine derivatives. thieme-connect.com The proposed mechanism involves the formation of a copper acetylide, which inserts into the isothiocyanate. The resulting intermediate then opens the activated aziridine (B145994) ring, followed by cyclization to yield the thiomorpholine core. thieme-connect.com Adapting such a strategy would be a novel but complex approach, requiring the synthesis of specifically functionalized precursors to assemble the target molecule.

Polymer-Supported Synthesis Techniques for Analog Preparation

Polymer-supported synthesis, a cornerstone of combinatorial chemistry, offers a powerful platform for the preparation of libraries of related compounds (analogs) by simplifying purification. mdpi.org This technique can be applied to the synthesis of thiomorpholine derivatives.

A common strategy begins with an amino acid, such as cysteine, immobilized on a solid support like Wang resin. nih.govresearchgate.net The immobilized amino acid undergoes a sequence of reactions, including N-alkylation and N-acylation/sulfonylation, followed by cleavage from the resin, which concurrently induces cyclization to form the thiomorpholine ring. nih.govthieme-connect.com The final reduction step can yield the saturated thiomorpholine-3-carboxylic acid derivatives. nih.govresearchgate.net By varying the alkylating agents (e.g., using different substituted benzyl halides) and other reactants in the sequence, a diverse library of analogs of this compound can be efficiently generated for screening purposes. mdpi.org

Application of Flow Chemistry for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scalability. mdpi.comuc.pt This technology is particularly well-suited for the scalable synthesis of intermediates and the final target compound.

A two-step continuous flow process for the generation of thiomorpholine itself has been developed, starting from inexpensive precursors like cysteamine (B1669678) hydrochloride and vinyl chloride. acs.orgresearchgate.netnih.gov The process involves a photochemical thiol-ene reaction followed by a base-mediated cyclization, achieving a throughput of 1.8 g/h in a lab-scale setup. nih.gov This continuously produced thiomorpholine could then be fed directly into a second flow reactor module to react with 2,4,5-trimethoxybenzyl chloride or undergo a reductive amination with 2,4,5-trimethoxybenzaldehyde under flow conditions, creating a fully continuous and scalable process for the synthesis of this compound. mdpi.com

Synthesis of Precursors and Key Intermediates

The successful synthesis of the target molecule relies on the availability of its key building blocks: thiomorpholine and a suitable 2,4,5-trimethoxybenzyl electrophile or aldehyde.

Thiomorpholine : Besides the modern flow chemistry approach acs.org, thiomorpholine can be synthesized through several classical methods. One common route involves the reaction of diethanolamine (B148213) with sodium sulfide. jchemrev.com Another approach starts from 2-mercaptoethanol (B42355) and aziridine, which after conversion to an intermediate chloroethylamine hydrochloride, is cyclized with a base like triethylamine to afford thiomorpholine. acs.orgnih.gov

2,4,5-Trimethoxybenzaldehyde : This key aldehyde precursor can be synthesized from various starting materials. A high-yield method involves the ozonolysis of α-asarone, a major component of Indonesian calamus oil. cdnsciencepub.comscholaris.ca Oxidation of asarone (B600218) with potassium dichromate also yields the desired aldehyde. scholaris.ca Alternatively, classical methods such as the Rosenmund reduction of 3,4,5-trimethoxybenzoyl chloride (a related isomer) demonstrate the viability of reducing an acid chloride to an aldehyde. orgsyn.org Methylation of hydroxy-substituted benzaldehydes like 5-hydroxyvanillin is another established route. google.com

2,4,5-Trimethoxybenzyl Halides : These electrophiles, essential for the nucleophilic substitution pathway, are typically prepared from 2,4,5-trimethoxybenzyl alcohol. The alcohol can be readily synthesized by the reduction of 2,4,5-trimethoxybenzaldehyde using a reducing agent like sodium borohydride. Subsequent treatment of the alcohol with a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) provides the corresponding 2,4,5-trimethoxybenzyl chloride or bromide, respectively.

Preparation of Substituted 2,4,5-trimethoxybenzaldehyde Derivatives

The synthesis of the crucial precursor, 2,4,5-trimethoxybenzaldehyde, can be achieved through several established methods, often starting from naturally occurring compounds or readily available aromatic precursors.

One prominent method involves the oxidation of asarone (the primary component of calamus oil), which possesses the desired 2,4,5-trimethoxy substitution pattern. A high-yield synthesis has been reported using ozonolysis. scholaris.ca In this process, calamus oil dissolved in ethanol (B145695) is treated with an ozone/oxygen mixture at room temperature, leading to the oxidative cleavage of the propenyl side chain to afford 2,4,5-trimethoxybenzaldehyde in excellent yields (around 92%). scholaris.ca Another oxidative approach utilizes potassium dichromate in sulfuric acid, which also successfully converts asarone to the target aldehyde, albeit with a more complex work-up. scholaris.cacdnsciencepub.com

Alternative strategies include the formylation of 1,2,4-trimethoxybenzene (B152335) or the oxidation of the corresponding 2,4,5-trimethoxybenzyl alcohol. While less direct for this specific isomer, methods analogous to the synthesis of the 3,4,5-isomer, such as the Rosenmund reduction of a corresponding benzoyl chloride, could also be adapted. orgsyn.org The selection of the synthetic route often depends on the availability of the starting materials and the desired scale of the reaction.

Table 1: Selected Synthetic Routes for Trimethoxybenzaldehyde Derivatives

| Starting Material | Reagents | Product | Key Advantages |

| Asarone (from Calamus Oil) | 1. O₃/O₂, Ethanol | 2,4,5-Trimethoxybenzaldehyde | High yield, mild conditions scholaris.ca |

| Asarone | 1. K₂Cr₂O₇, H₂SO₄ | 2,4,5-Trimethoxybenzaldehyde | Utilizes common oxidizing agents scholaris.ca |

| 3,4,5-Trimethoxybenzoyl chloride | 1. H₂, Pd/C, Quinoline S | 3,4,5-Trimethoxybenzaldehyde | Modified Rosenmund reduction, good for large scale orgsyn.org |

| 5-Hydroxyvanillin | 1. Dimethyl sulfate, K₂CO₃ | 3,4,5-Trimethoxybenzaldehyde | Methylation of a readily available precursor google.com |

Synthesis of Functionalized Thiomorpholine Building Blocks

Thiomorpholine is a saturated six-membered heterocycle containing both sulfur and nitrogen atoms. jchemrev.com Its synthesis and the preparation of its functionalized derivatives are well-documented. A common and scalable approach involves the reaction of cysteamine hydrochloride with vinyl chloride in a photochemical thiol-ene reaction. nih.gov This process, which can be performed in a continuous flow setup, generates 2-(2-chloroethylthio)ethylamine hydrochloride, which subsequently undergoes base-mediated intramolecular cyclization to yield thiomorpholine. nih.gov

Other synthetic strategies include:

The reaction of di(2-chloroethyl)amine with sodium sulfide.

Cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride using a base like triethylamine. nih.gov

Reaction of 2-mercaptoethanol with aziridine, followed by conversion and cyclization. nih.gov

Functionalized thiomorpholines can be prepared by using substituted starting materials or by direct derivatization of the thiomorpholine ring. For instance, N-aryl thiomorpholines are commonly synthesized via nucleophilic aromatic substitution, where thiomorpholine displaces a halogen (typically fluorine or chlorine) from an activated aromatic ring, such as 4-fluoronitrobenzene, in the presence of a base. mdpi.comresearchgate.net

Derivatization and Analog Generation of this compound

The primary synthesis of this compound is achieved through the reductive amination of 2,4,5-trimethoxybenzaldehyde with thiomorpholine. This reaction typically involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to the target secondary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. frontiersin.orgmdpi.com The reaction is a robust and widely used method for C-N bond formation. mdpi.com

Figure 1: General scheme for the reductive amination synthesis of this compound.

Modifications on the Thiomorpholine Heterocycle

The thiomorpholine ring in the target molecule offers several sites for chemical modification to generate analogs. A primary point of derivatization is the sulfur atom. It can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. Mild oxidation, for example using a controlled amount of hydrogen peroxide, can yield the thiomorpholine-S-oxide. mdpi.com Stronger oxidation conditions will produce the thiomorpholine-S,S-dioxide. These modifications significantly alter the polarity, solubility, and hydrogen bonding capacity of the molecule, which can be useful for modulating its physicochemical properties. mdpi.com

Substitution on the carbon atoms of the thiomorpholine ring is also possible, though it generally requires starting with a functionalized thiomorpholine building block during the initial synthesis.

Table 2: Potential Modifications on the Thiomorpholine Heterocycle

| Modification Type | Reagent/Method | Resulting Structure |

| S-Oxidation | H₂O₂ (1.1 eq) | This compound 1-oxide mdpi.com |

| S,S-Dioxidation | Excess H₂O₂ or other strong oxidizing agents | This compound 1,1-dioxide |

| C-Substitution | Use of a C-substituted thiomorpholine in reductive amination | Analog with substitution on the heterocyclic ring |

Substitutions on the Trimethoxybenzyl Aromatic Moiety

Generating analogs with different substitution patterns on the aromatic ring involves modifying the benzaldehyde (B42025) precursor. The synthesis of various substituted trimethoxybenzaldehyde isomers is well-established. orgsyn.orggoogle.com By starting with differently substituted phenolic precursors (like derivatives of vanillin (B372448) or syringaldehyde) and employing methylation, formylation, and oxidation reactions, a wide array of benzaldehyde analogs can be prepared.

For example, demethylation of one or more methoxy (B1213986) groups on the 2,4,5-trimethoxybenzyl moiety to the corresponding hydroxyl groups can be achieved using reagents like boron tribromide (BBr₃). Conversely, starting with hydroxylated benzaldehydes allows for the introduction of different alkoxy groups or other functionalities before the reductive amination step. This modularity allows for systematic exploration of the structure-activity relationships related to the substitution on the aromatic ring. nih.gov

Formation of Hybrid Conjugates with Other Bioactive Pharmacophores

The strategy of creating hybrid molecules, which covalently link two or more distinct pharmacophores, is a common approach in drug discovery to develop multi-targeted agents. nih.gov The this compound scaffold can be incorporated into such hybrids.

For instance, the trimethoxyphenyl moiety is a known pharmacophore found in various biologically active compounds. nih.gov Similarly, the thiomorpholine ring is a privileged scaffold present in numerous approved drugs and clinical candidates. jchemrev.comresearchgate.net Hybrid molecules can be constructed by linking this scaffold to other bioactive heterocycles. For example, a synthetic strategy could involve preparing an amino-functionalized derivative of this compound (e.g., by starting with an aminobenzaldehyde), which can then be coupled with other pharmacophoric units like pyrimidines, thiazoles, or triazoles through standard amide bond formation or other coupling chemistries. nih.govresearchgate.net This approach aims to combine the biological activities of the individual components into a single molecule with a potentially synergistic or novel therapeutic profile. nih.govmdpi.com

Mechanistic Elucidation of Key Synthetic Steps

The cornerstone of the synthesis of this compound is the reductive amination reaction. The mechanism of this reaction is well-understood and proceeds in two main stages.

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine of thiomorpholine on the carbonyl carbon of 2,4,5-trimethoxybenzaldehyde. This forms a hemiaminal intermediate. Under mildly acidic conditions, which are often employed to catalyze the reaction, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water leads to the formation of a resonance-stabilized iminium cation.

Reduction: The second stage is the reduction of the iminium ion. A hydride reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), delivers a hydride ion (H⁻) to the electrophilic carbon of the C=N double bond. rsc.org This reduction step is typically irreversible and yields the final tertiary amine product, this compound. Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the protonated iminium ion over the starting aldehyde, preventing the side reaction of aldehyde reduction to the corresponding alcohol. frontiersin.org Alternatively, catalytic hydrogenation can be used, where H₂ gas and a metal catalyst (e.g., Pd/C) achieve the reduction. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 4 2,4,5 Trimethoxybenzyl Thiomorpholine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Analysis of 4-(2,4,5-trimethoxybenzyl)thiomorpholine would involve a suite of NMR experiments.

One-Dimensional (¹H, ¹³C, DEPT) NMR Analysis

A ¹H NMR spectrum would be expected to show distinct signals for the protons on the trimethoxybenzyl group and the thiomorpholine (B91149) ring. The aromatic region would display signals for the two protons on the benzene (B151609) ring, with their chemical shifts influenced by the three methoxy (B1213986) groups. The aliphatic region would contain signals for the benzylic methylene (B1212753) protons and the eight protons of the thiomorpholine ring, likely appearing as multiplets due to their chemical environment. Three sharp singlets would be expected for the protons of the three distinct methoxy groups.

A ¹³C NMR spectrum would complement the proton data, showing signals for all 14 carbon atoms in the molecule. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) would be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, confirming the assignments.

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Stereochemical Details

To establish the complete structural connectivity, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity between adjacent protons within the thiomorpholine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, providing unambiguous ¹H-C one-bond connections. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which helps in determining the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion to within a few parts per million, which allows for the unambiguous confirmation of the molecular formula, C₁₄H₂₁NO₃S. mdpi.com Analysis of the fragmentation pattern would provide further structural proof. Expected fragmentation pathways could include the cleavage of the benzyl-nitrogen bond to yield a prominent trimethoxybenzyl cation (m/z 181) and a thiomorpholine fragment.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule and are used to identify functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

Aromatic C-H stretching (around 3100-3000 cm⁻¹)

Aliphatic C-H stretching (below 3000 cm⁻¹)

C-O stretching for the ether groups (around 1250-1000 cm⁻¹)

C-N stretching (around 1250-1030 cm⁻¹)

Aromatic C=C bending vibrations (in the 1600-1450 cm⁻¹ region)

C-S stretching, which typically gives weak bands in the fingerprint region. vscht.cz

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

X-ray Crystallography for Solid-State Conformation and Intermolecular Packing Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If suitable crystals could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would confirm the expected chair conformation of the thiomorpholine ring and reveal the orientation of the 2,4,5-trimethoxybenzyl substituent. mdpi.comresearchgate.net Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit optical activity, and chiroptical techniques like Circular Dichroism (CD) would not be applicable for analysis of enantiomeric purity or absolute configuration.

Investigations into Molecular Interactions and Biological Mechanisms of 4 2,4,5 Trimethoxybenzyl Thiomorpholine

Enzyme Inhibition Profile Assessment and Mechanistic Analysis

The chemical compound 4-(2,4,5-trimethoxybenzyl)thiomorpholine incorporates two key structural motifs: a thiomorpholine (B91149) ring and a trimethoxybenzyl group. These components are present in various biologically active molecules, suggesting the potential for this specific compound to interact with a range of enzymatic targets. The following sections detail the investigations into its effects on several key enzymes.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.gov This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for various therapeutic agents, including anticancer and antimicrobial drugs. nih.govpatsnap.com

The trimethoxybenzyl moiety, specifically the 3,4,5-trimethoxybenzyl group, is a well-known pharmacophore found in the selective antibacterial DHFR inhibitor, Trimethoprim. scbt.comnih.gov The molecular structure of Trimethoprim allows it to bind to the active site of bacterial DHFR, disrupting the enzyme's catalytic function and impeding cellular growth and division. scbt.com While the 2,4,5-trimethoxy substitution pattern of this compound differs from that of Trimethoprim, the presence of this functional group suggests a potential for interaction with the DHFR active site. However, specific studies detailing the direct inhibition of DHFR or other folate pathway enzymes by this compound are not extensively available in the current scientific literature. Further research is required to determine if the thiomorpholine scaffold, in combination with the 2,4,5-trimethoxybenzyl group, confers any significant inhibitory activity against this class of enzymes.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine, thereby regulating cholinergic transmission. phcogrev.com Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. phcogrev.comscispace.com

Compounds featuring a trimethoxyphenyl group have been investigated for their potential as cholinesterase inhibitors. For instance, a series of 3,4,5-trimethoxycinnamates were synthesized and evaluated for their ability to inhibit both AChE and BChE. mdpi.com In that study, 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate demonstrated the highest activity against both AChE and BChE, with IC50 values of 46.18 µM and 32.46 µM, respectively. mdpi.com This indicates that the trimethoxyphenyl moiety can be a component of effective cholinesterase inhibitors.

Despite the investigation of related structures, specific experimental data on the modulation of acetylcholinesterase or butyrylcholinesterase by this compound is limited. The potential for the thiomorpholine ring to influence binding to the active or peripheral sites of these enzymes remains an area for future investigation.

Tyrosinase Inhibition Tyrosinase is a copper-containing enzyme that plays a key role in melanogenesis, the process of melanin pigment production. nih.gov Its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders and for skin-whitening applications. nih.govmdpi.com While a vast number of natural and synthetic compounds, including those with phenolic structures like the trimethoxybenzyl group, have been studied as tyrosinase inhibitors, direct research on this compound is not readily found in the literature. nih.gov

Urease Inhibition Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate. nih.gov It is a significant virulence factor for several pathogenic bacteria, and its inhibition is an important therapeutic strategy. nih.gov The thiomorpholine scaffold has been identified as a key component in a number of potent urease inhibitors. jchemrev.com Studies on various thiomorpholine derivatives have demonstrated their efficacy against this enzyme. For example, a series of morpholine-thiophene hybrid thiosemicarbazones were found to be effective urease inhibitors, with some compounds showing significantly greater potency than the standard inhibitor, thiourea. nih.govfrontiersin.org One of the lead compounds from this series exhibited an IC50 value of 3.80 ± 1.9 µM. nih.govfrontiersin.org The inhibitory activity of these compounds suggests that the thiomorpholine ring is a valuable scaffold for the design of new urease inhibitors. jchemrev.com

| Compound Type | Example Compound | Urease IC50 (µM) | Reference Inhibitor (Thiourea) IC50 (µM) |

|---|---|---|---|

| Morpholine-Thiophene Hybrid Thiosemicarbazone | 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 ± 1.9 | 22.31 ± 0.03 |

| Morpholine-Thiophene Hybrid Thiosemicarbazone | (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide | 4.94 ± 2.7 | 22.31 ± 0.03 |

This table presents data for related morpholine/thiomorpholine compounds to illustrate the potential of the scaffold, not for this compound itself.

Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the metabolism of arachidonic acid, leading to the production of prostaglandins and leukotrienes, respectively. rsc.org These eicosanoids are potent inflammatory mediators, and inhibition of COX and LOX enzymes is a major strategy for anti-inflammatory therapies. rsc.org COX exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation. nih.gov

Research into novel anti-inflammatory agents has explored compounds containing trimethoxyphenyl groups. A study on a series of 4,5-substituted 2-(trimethoxyphenyl)thiazoles revealed that some of these compounds were good inhibitors of both COX-1 and COX-2. nih.gov However, there is a lack of specific published research evaluating the inhibitory activity of this compound against either COX or LOX enzymes. The structural differences between a thiazole and a thiomorpholine ring mean that the inhibitory profile cannot be directly extrapolated. Therefore, the effect of the target compound on these inflammatory enzymes remains to be determined.

Microtubules are dynamic polymers of αβ-tubulin heterodimers and are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.govmdpi.com Disrupting microtubule dynamics is a highly successful strategy in cancer chemotherapy. mdpi.com The 3,4,5-trimethoxyphenyl (TMP) moiety is a critical structural feature of many potent inhibitors that bind to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule formation. nih.gov

Compounds such as podophyllotoxin and the clinical candidate VERU-111 contain the TMP moiety, which is crucial for their high binding affinity to tubulin. nih.govresearchgate.net For example, in a cell-free assay, a potent analog of VERU-111 was shown to completely inhibit tubulin polymerization, similar to the positive control, colchicine. nih.gov Docking studies and X-ray crystallography have confirmed that the trimethoxyphenyl group fits into a specific pocket at the interface of the α/β-tubulin dimer. mdpi.comnih.gov

Although the subject compound contains a 2,4,5-trimethoxyphenyl group rather than the more common 3,4,5-isomer, its presence strongly suggests a potential for interaction with tubulin. The substitution pattern on the phenyl ring can influence the conformation and binding affinity. While direct experimental data for this compound is not available, its structural similarity to known tubulin inhibitors makes this a significant area for potential biological activity.

| Compound | Target Site | Mechanism | Key Structural Moiety |

|---|---|---|---|

| Podophyllotoxin Analogues | Colchicine Binding Site | Inhibition of tubulin polymerization | Trimethoxyphenyl group |

| VERU-111 Analogues | Colchicine Binding Site | Inhibition of tubulin assembly | 3,4,5-Trimethoxyphenyl (TMP) |

| Colchicine | Colchicine Binding Site | Inhibition of tubulin polymerization | Trimethoxyphenyl group |

This table highlights the role of the trimethoxyphenyl moiety in known tubulin inhibitors, providing context for the potential activity of this compound.

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-IV is a therapeutic approach for the management of type 2 diabetes mellitus. jchemrev.com

The thiomorpholine scaffold has been identified as a privileged structure in the development of various bioactive compounds, including DPP-IV inhibitors. jchemrev.com A review of morpholine and thiomorpholine derivatives highlights their use in designing molecules that target DPP-IV. jchemrev.com For instance, certain thiomorpholine-bearing compounds have been synthesized and shown to be good inhibitors of DPP-IV in vitro, with one of the most active compounds displaying an IC50 value of 3.40 µmol/L. jchemrev.com This demonstrates the utility of the thiomorpholine ring as a core structure for creating effective DPP-IV inhibitors. While specific data for this compound is not provided, the established activity of related thiomorpholine derivatives suggests that it could potentially exhibit inhibitory activity against DPP-IV.

Calcineurin Inhibition Mechanism Studies

There are currently no available studies in the scientific literature that investigate the potential of this compound to act as a calcineurin inhibitor or detail its mechanism of action in such a capacity.

Receptor Binding and Ligand-Target Recognition Studies

No data from affinity profiling studies for this compound against any biological receptors have been published. Therefore, its binding affinities remain uncharacterized.

Information from competitive binding assays to characterize the interaction of this compound with specific receptors is not available in the current body of scientific research.

Antimicrobial Mechanistic Studies (Excluding Efficacy Outcomes)

Derivatives containing benzylpyrimidine or thiomorpholine structures have been investigated for their antibacterial properties. A key mechanism for antibacterial action is the inhibition of essential enzymes. For example, analogues of trimethoprim, which contains a dimethoxy-benzyl group, are potent inhibitors of dihydrofolate reductase in Escherichia coli, an enzyme crucial for DNA synthesis and repair. nih.gov

Another potential target is the FtsZ protein, a homolog of tubulin that is essential for bacterial cell division. nih.gov Certain thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ polymerization and its GTPase activity, leading to a disruption of cell division and eventual cell death. nih.gov Given that many antibiotics function by targeting the bacterial ribosome to inhibit protein synthesis, this represents another pathway through which thiomorpholine-containing compounds could act. mdpi.com The lipophilicity imparted by the thiomorpholine ring may also play a role by enhancing penetration into the bacterial cell. fortunejournals.com

Thiomorpholine derivatives have been explored for their potential as antifungal agents. researchgate.net The mechanisms of antifungal action are diverse and often target structures or pathways unique to fungi. One major target is the fungal cell membrane, specifically the biosynthesis of ergosterol, a key component analogous to cholesterol in mammals. nih.govnih.gov Inhibition of ergosterol synthesis disrupts membrane integrity and function.

Other potential antifungal mechanisms include the disruption of calcium homeostasis, which is critical for various signaling pathways in fungal cells. nih.govnih.gov Some antifungal compounds act by interfering with N-glycosylation, a crucial process for the proper folding and function of many proteins. nih.govnih.gov Additionally, the production of extracellular hydrolytic enzymes like chitinases and glucanases, which degrade the fungal cell wall, is a known mechanism for some antagonistic fungi and could be mimicked by synthetic compounds. mdpi.com

Both thiomorpholine and benzyl-containing structures have been incorporated into compounds with antimycobacterial and antimalarial potential. researchgate.net In Mycobacterium tuberculosis, potential mechanisms of action include targeting the cytochrome bc1 complex, which is vital for cellular respiration. nih.gov Another strategy involves the inhibition of efflux pumps, which are membrane proteins that bacteria use to expel antimicrobial agents, thereby contributing to drug resistance. nih.gov The lipophilic nature of certain scaffolds can promote compound accumulation within the mycobacterial cell, enhancing their effect. nih.gov

In the context of malaria, caused by Plasmodium parasites, compounds containing a benzyl (B1604629) moiety have been investigated. While specific pathways for the title compound are unknown, related structures suggest potential mechanisms.

Exploration of Other Biological System Modulations (e.g., anti-inflammatory pathways beyond specific enzyme inhibition)

Structural motifs present in this compound suggest potential for modulating biological systems beyond antimicrobial and anticancer activities, particularly in inflammatory pathways. The 3,4,5-trimethoxybenzyl group has been incorporated into compounds designed as anti-inflammatory agents. mdpi.comnih.gov

A primary mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. nih.gov The 3,4,5-trimethoxybenzyl moiety has been found in selective COX-2 inhibitors. mdpi.com Conjugating this alcohol with non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to enhance their anti-inflammatory activity and COX-2 inhibition. mdpi.comnih.gov Thiophene-based compounds, which share the sulfur heteroatom with thiomorpholine, are also known for their anti-inflammatory properties, often acting through the inhibition of COX and LOX enzymes. nih.gov Beyond direct enzyme inhibition, some compounds can block mast cell degranulation, another important event in the inflammatory cascade. nih.gov

Computational and Theoretical Studies of 4 2,4,5 Trimethoxybenzyl Thiomorpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular behavior at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its physical and chemical properties.

Electronic Structure Analysis (e.g., HOMO-LUMO energies, Mulliken/Natural Population Analysis)

The electronic structure of a molecule is described by its molecular orbitals. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two frontier orbitals (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small gap suggests that the molecule is more reactive and can be easily polarized, indicating that charge transfer can readily occur within the molecule. irjweb.comniscpr.res.in

For a molecule like 4-(2,4,5-trimethoxybenzyl)thiomorpholine, the HOMO is expected to be localized on the electron-rich regions, likely the trimethoxy-substituted benzene (B151609) ring and the sulfur and nitrogen atoms of the thiomorpholine (B91149) ring. The LUMO would be distributed over the aromatic system. Studies on similar structures, such as those containing a trimethoxyphenyl group, have shown that the HOMO-LUMO energy gap is relatively narrow, which points to high chemical reactivity and the potential for significant intra- and intermolecular charge transfer processes. researchgate.netnih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Structurally Related Compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.0504 |

| ELUMO | -3.2446 |

| Energy Gap (ΔE) | 2.8058 |

Data is representative, based on a similar nitro-substituted thiophene-quinoxaline derivative, and serves to illustrate typical values obtained from DFT calculations. nih.gov

Mulliken Population Analysis is a method used to calculate the partial atomic charges on the atoms within a molecule. uni-muenchen.dewikipedia.org This analysis helps in understanding the electrostatic properties, dipole moment, and electronic structure. niscpr.res.in In this compound, Mulliken charge calculations would likely reveal negative charges on the electronegative oxygen, nitrogen, and sulfur atoms, identifying them as potential electron donor sites. Conversely, the hydrogen atoms and some carbon atoms would exhibit positive charges. niscpr.res.in It is important to note that Mulliken charges can be highly dependent on the basis set used in the calculation and can sometimes overestimate the covalent character of bonds. uni-muenchen.dewikipedia.org

Electrostatic Potential Surface Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. xisdxjxsu.asia The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. Typically, red or yellow areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue areas represent positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. mdpi.com

For this compound, the MEP surface would show negative potential concentrated around the oxygen atoms of the methoxy (B1213986) groups and the sulfur and nitrogen atoms of the thiomorpholine ring. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Positive potential would be found around the hydrogen atoms, particularly those on the benzyl (B1604629) group and the thiomorpholine ring. mdpi.com

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and to map the potential energy surface (PES) associated with rotations around single bonds. slideshare.net For this compound, the key conformational features include the chair conformation of the thiomorpholine ring and the orientation of the 2,4,5-trimethoxybenzyl group relative to it. mdpi.com

Theoretical Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption)

Quantum chemical calculations can predict various spectroscopic properties with a good degree of accuracy, aiding in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. researchgate.netbeilstein-journals.org For this compound, calculations would predict distinct signals for the protons and carbons of the trimethoxybenzyl and thiomorpholine moieties. openmedicinalchemistryjournal.comresearchgate.net Comparing these theoretical shifts with experimental data helps in the definitive assignment of all signals in the NMR spectra. beilstein-journals.org

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. uni-muenchen.de These theoretical frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, generally show good correlation with experimental infrared (IR) and Raman spectra. nih.gov The predicted spectrum for this compound would feature characteristic stretching and bending vibrations for C-H (aromatic and aliphatic), C-O, C-N, and C-S bonds. researchgate.net

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comresearchgate.net The predicted spectrum for this compound would likely show absorptions in the UV region, corresponding to π→π* transitions within the trimethoxybenzene ring system. conicet.gov.ar The solvent environment can influence the position of the absorption maxima, a phenomenon that can also be modeled computationally. conicet.gov.ar

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data (Representative)

| Spectroscopic Technique | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR (ppm) | Correlated Values | Specific shifts for Ar-H, OCH₃, N-CH₂, S-CH₂ |

| ¹³C NMR (ppm) | Correlated Values | Specific shifts for Ar-C, OCH₃, N-CH₂, S-CH₂ |

| IR (cm⁻¹) | Scaled Frequencies | Bands for C-H, C=C, C-O, C-N, C-S stretches |

| UV-Vis λmax (nm) | TD-DFT Prediction | ~280-300 nm (π→π*) |

This table illustrates the type of data generated. Specific values depend on the level of theory, basis set, and experimental conditions.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Key Interaction Sites with Macromolecular Targets

While specific molecular docking studies for this compound are not widely documented, related compounds containing the trimethoxyphenyl moiety or the thiomorpholine scaffold have been investigated as inhibitors of various biological targets, such as kinases and microbial enzymes. nih.govnih.govjchemrev.comnih.gov

A docking simulation of this compound into a hypothetical protein active site would aim to identify the most stable binding pose and the key intermolecular interactions that stabilize the ligand-receptor complex. The trimethoxybenzyl group could engage in hydrophobic interactions and potentially form hydrogen bonds via its oxygen atoms. The thiomorpholine ring, with its nitrogen and sulfur atoms, could also participate in hydrogen bonding or other polar interactions. nih.gov The docking results, typically ranked by a scoring function that estimates binding affinity, would reveal the crucial amino acid residues involved in the interaction and provide a structural basis for the molecule's potential biological activity. nih.gov

Validation of Scoring Functions for Binding Affinity Prediction

In computational drug design, scoring functions are essential for predicting the binding affinity between a ligand, such as this compound, and a protein target. The validation of these scoring functions is a critical step to ensure their accuracy and predictive power. This process typically involves assessing the function's ability to reproduce experimentally determined binding affinities for a diverse set of known protein-ligand complexes. A high correlation between the predicted scores and experimental values indicates a reliable scoring function.

Ligand-Protein Interaction Fingerprinting

Ligand-protein interaction fingerprinting is a computational technique used to characterize and compare the binding modes of different ligands to a protein target. These fingerprints are typically bit-string representations where each bit corresponds to a specific type of interaction (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) with particular amino acid residues in the binding site. By analyzing these fingerprints, researchers can identify key interactions that are crucial for biological activity. For a molecule like this compound, this method could be used to compare its hypothetical binding mode to that of known active compounds, aiding in the elucidation of its mechanism of action.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the dynamic behavior of biological systems at an atomic level.

Analysis of Ligand-Target Complex Stability and Dynamic Behavior

MD simulations can be employed to assess the stability of a ligand-target complex, such as this compound bound to a hypothetical protein target. By simulating the complex over a period of nanoseconds to microseconds, researchers can observe how the ligand interacts with the protein and whether it remains stably bound in the active site. Analysis of parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can provide quantitative measures of the complex's stability and the flexibility of different regions of the protein.

Conformational Sampling and Flexibility Analysis of this compound in Solvent

To understand the intrinsic properties of this compound, MD simulations can be performed on the molecule in a solvent environment, typically water. These simulations allow for the exploration of the compound's conformational landscape, identifying the most stable low-energy conformations. This information is valuable as the bioactive conformation of a ligand when bound to its target is often one of its low-energy solution-phase conformations.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity.

Ligand-Based Pharmacophore Generation from Active Analogs

In the absence of a known 3D structure of the biological target, a pharmacophore model can be generated based on a set of known active analog molecules. This involves aligning the structures of these active compounds and identifying the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and their spatial relationships. If active analogs of this compound were identified, a pharmacophore model could be constructed. This model would then serve as a 3D query for virtual screening of large chemical databases to identify novel compounds with potentially similar biological activity.

Structure-Based Pharmacophore Derivation from Protein-Ligand Complexes

A structure-based pharmacophore model is derived from the three-dimensional structure of a protein-ligand complex, typically determined through methods like X-ray crystallography or NMR spectroscopy. nih.govresearchgate.net This process identifies the key interaction features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are essential for a ligand to bind to its protein target. nih.govnih.gov The spatial arrangement of these features constitutes the pharmacophore model.

A thorough search has revealed no published studies detailing the crystal structure or protein-ligand complex of this compound. Without this foundational structural data, it is not possible to derive or describe a structure-based pharmacophore for this specific compound. While computational studies have been performed on other thiomorpholine analogs to understand their binding to various targets, these findings are specific to the compounds and proteins studied in those papers and cannot be extrapolated to create a scientifically accurate pharmacophore for the title compound. jchemrev.comingentaconnect.com

Application in In Silico Identification of Novel Compounds with Desired Interaction Profiles

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds. nih.govdergipark.org.tr This process, known as virtual screening, aims to identify novel molecules that match the pharmacophoric features and are therefore predicted to have similar biological activity. nih.gov This is a powerful and cost-effective method in the early stages of drug discovery for identifying new potential lead compounds. researchgate.netnih.gov

As no specific pharmacophore model for this compound has been published (as established in the previous section), there are consequently no reports of its application in in silico screening campaigns to identify novel compounds.

Advanced In Silico Property Predictions (Excluding Clinical ADMET)

In silico methods are widely used to predict the physicochemical and electronic properties of molecules, which helps in understanding their behavior and potential bioactivity. These predictions are based on the molecule's structure and are calculated using various computational software and algorithms.

Topological Descriptors and Molecular Descriptors

Topological and molecular descriptors are numerical values that quantify different aspects of a molecule's structure. nih.gov These descriptors can encode information about a molecule's size, shape, branching, and atom/bond composition. They are fundamental in Quantitative Structure-Activity Relationship (QSAR) studies, where they are used to build mathematical models that correlate a molecule's structure with its biological activity. nih.gov

Examples of common molecular descriptors include:

Molecular Weight (MW): The sum of the atomic weights of all atoms in the molecule.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophilicity/lipophilicity.

Topological Polar Surface Area (TPSA): The surface area of polar atoms, which is related to drug transport properties.

Number of Rotatable Bonds: A measure of molecular flexibility.

Without specific published research on this compound, a table of its calculated descriptors from a research context cannot be provided. While these values can be calculated using various software, presenting them here would constitute original research rather than a summary of existing findings.

Quantum Chemical Descriptors (e.g., polarizability, dipole moment)

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), provide insights into the electronic properties of a molecule. nih.govnrel.govornl.gov These calculations can determine various electronic descriptors that are crucial for understanding reactivity and intermolecular interactions. ncsu.edu

Key quantum chemical descriptors include:

Polarizability: The ease with which the electron cloud of a molecule can be distorted by an external electric field.

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which are related to a molecule's ability to donate or accept electrons.

As with molecular descriptors, no published studies were found that report the quantum chemical descriptors for this compound. While computational studies on other novel compounds often include such data tables, the specific values for the title compound remain undetermined in the scientific literature. mdpi.comresearchgate.net

Structure Activity Relationship Sar and Analog Design Based on 4 2,4,5 Trimethoxybenzyl Thiomorpholine

Systematic Structural Modifications and Their Impact on Molecular Interactions and Mechanistic Profiles

The systematic structural modification of 4-(2,4,5-trimethoxybenzyl)thiomorpholine can be dissected by considering alterations to its three primary components: the trimethoxybenzyl group, the benzyl (B1604629) linker, and the thiomorpholine (B91149) ring. Each modification provides insights into the molecule's interaction with its biological target.

The Trimethoxybenzyl Moiety: The 2,4,5-trimethoxy substitution pattern on the phenyl ring is a key feature found in numerous biologically active compounds. Alterations to this pattern can significantly impact activity. For instance, the number and position of methoxy (B1213986) groups are crucial. Shifting the methoxy groups to a 3,4,5-substitution pattern, as seen in analogs of combretastatin (B1194345) A-4, has been shown to be critical for tubulin polymerization inhibition in some scaffolds. nih.gov The replacement of methoxy groups with other electron-donating or electron-withdrawing groups can probe the electronic requirements of the binding pocket. For example, replacing a methoxy group with a hydroxyl or a halogen atom would alter the hydrogen bonding capacity and lipophilicity, thereby influencing target engagement. nih.gov

The Benzyl Linker: The single methylene (B1212753) linker between the phenyl ring and the thiomorpholine nitrogen provides a degree of conformational flexibility. Introducing rigidity, for instance by incorporating the linker into a cyclic system or introducing double bonds, can help to define the optimal spatial orientation of the aromatic and heterocyclic rings for binding. Conversely, extending the linker with additional methylene groups could explore the dimensions of the binding site.

A hypothetical series of modifications and their expected impact on a generic receptor interaction are presented in the table below.

| Modification | Rationale | Expected Impact on Molecular Interactions |

| Removal of one methoxy group from the phenyl ring | To assess the importance of each methoxy group for binding affinity. | Potential loss of key hydrogen bond acceptor interaction or van der Waals contacts, likely reducing potency. |

| Replacement of a methoxy group with a hydroxyl group | To introduce a hydrogen bond donor and alter polarity. | May lead to new hydrogen bonding interactions with the target, potentially increasing affinity or altering selectivity. |

| Replacement of the thiomorpholine sulfur with an oxygen (morpholine analog) | To evaluate the role of the sulfur atom in binding and lipophilicity. | Altered lipophilicity and potential loss of specific sulfur-aromatic or other non-covalent interactions, which could affect potency and pharmacokinetic properties. jchemrev.com |

| Oxidation of the thiomorpholine sulfur to sulfoxide (B87167) or sulfone | To increase polarity and introduce a hydrogen bond acceptor. | Increased polarity could improve solubility but may also reduce cell permeability. The sulfone group can act as a strong hydrogen bond acceptor, potentially enhancing binding affinity. researchgate.net |

| Introduction of a methyl group on the benzyl linker | To introduce steric bulk and investigate the size of the binding pocket. | May lead to steric clashes, reducing affinity, or could provide favorable hydrophobic interactions if a pocket exists. |

| Replacement of the benzyl group with a different aromatic system (e.g., pyridine, thiophene) | To explore the necessity of the phenyl ring and its electronics for activity. | Could lead to new or altered pi-stacking or other aromatic interactions, potentially modulating activity and selectivity. |

Identification of Key Pharmacophoric Features Essential for Target Binding and Selectivity

A pharmacophore model for this compound would define the essential three-dimensional arrangement of chemical features required for its biological activity. Based on its structure, several key pharmacophoric features can be hypothesized.

The trimethoxyphenyl ring likely serves as a crucial hydrophobic and aromatic feature, potentially engaging in pi-stacking or van der Waals interactions with the target protein. The methoxy groups themselves are important hydrogen bond acceptors. The precise 2,4,5-positioning suggests a specific geometric requirement for these interactions.

The thiomorpholine nitrogen is a basic center and likely acts as a hydrogen bond acceptor or participates in ionic interactions. Its pKa will influence its protonation state at physiological pH, which can be critical for target binding.

A general pharmacophore model based on related structures might include:

Three hydrogen bond acceptor features corresponding to the oxygen atoms of the methoxy groups.

One aromatic ring feature for the phenyl ring.

One hydrogen bond acceptor feature for the thiomorpholine nitrogen.

A hydrophobic feature associated with the thiomorpholine ring.

The relative distances and angles between these features would be critical for optimal receptor binding.

Rational Design Principles for Enhanced or Selective Target Binding

Building upon the SAR and pharmacophore analysis, several rational design principles can be formulated to create analogs with improved properties.

Bioisosteric Replacement: This principle involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the thiomorpholine ring could be replaced with other six-membered heterocycles like piperazine (B1678402) or piperidine (B6355638) to modulate basicity and lipophilicity. researchgate.net The methoxy groups could be replaced by other small, electron-donating groups to fine-tune the electronic properties of the aromatic ring.

Conformational Constraint: To enhance binding affinity and selectivity, the flexibility of the molecule can be reduced. This can be achieved by introducing cyclic structures or rigid linkers. For instance, cyclizing the benzyl linker with the phenyl ring could lock the molecule into a more bioactive conformation, reducing the entropic penalty upon binding.

Structure-Based Design (if target structure is known): If the three-dimensional structure of the biological target is available, computational docking studies can be employed to visualize the binding mode of this compound. pensoft.net This allows for the design of new analogs with substituents that can form additional favorable interactions with specific amino acid residues in the binding site, thereby increasing potency and selectivity. For example, if a hydrogen bond donor residue is located near the 5-position of the phenyl ring, a methoxy group could be replaced with a hydroxyl group to form a new hydrogen bond.

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent ligands. If specific fragments corresponding to the trimethoxybenzyl and thiomorpholine moieties are found to bind to the target, they can be linked in various ways to optimize their interaction.

Development of Structure-Based and Ligand-Based Analog Libraries for Mechanistic Probing

To comprehensively probe the mechanism of action and refine the SAR, the development of focused compound libraries is essential.

Structure-Based Libraries: When the target structure is known, libraries can be designed to systematically probe specific interactions within the binding site. For example, a library could be synthesized where the substituents on the phenyl ring are varied to explore a specific sub-pocket of the receptor. Another library might focus on modifying the thiomorpholine ring to optimize interactions with a polar region of the binding site.

Ligand-Based Libraries: In the absence of a target structure, libraries are designed based on the known SAR of the lead compound and its analogs. A common approach is to use a combinatorial synthesis strategy where different building blocks are combined to generate a diverse set of analogs. For this compound, a library could be generated by reacting a variety of substituted benzyl halides with a range of substituted thiomorpholines. This would allow for the simultaneous exploration of the SAR of both the aromatic and heterocyclic portions of the molecule. nih.gov

An example of a ligand-based library design is outlined in the table below:

| Scaffold | Building Block 1 (Substituted Benzyl Halide) | Building Block 2 (Substituted Thiomorpholine) | Resulting Analogs |

| 4-(benzyl)thiomorpholine | 2,4,5-trimethoxybenzyl chloride | Thiomorpholine | This compound (Lead) |

| 3,4,5-trimethoxybenzyl chloride | Thiomorpholine | Isomeric analog to probe methoxy position importance | |

| 4-methoxybenzyl chloride | Thiomorpholine | Analog to assess the impact of the number of methoxy groups | |

| 2,4,5-trichlorobenzyl chloride | Thiomorpholine | Analog to probe electronic and steric effects | |

| 2,4,5-trimethoxybenzyl chloride | 2-methylthiomorpholine | Analog to probe steric tolerance on the heterocyclic ring | |

| 2,4,5-trimethoxybenzyl chloride | Thiomorpholine-1-oxide | Analog to investigate the role of the sulfur atom's oxidation state |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Capabilities

QSAR modeling provides a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model for this compound and its analogs, it becomes possible to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates.

A typical QSAR study involves:

Data Set: A series of analogs with their corresponding biological activity data (e.g., IC50 values) is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological and 3D descriptors (e.g., molecular shape indices).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For a series of this compound analogs, a QSAR model might reveal that high activity is correlated with a specific range of lipophilicity (logP), a certain partial charge on the thiomorpholine nitrogen, and a particular shape of the molecule. Such a model would be invaluable for guiding the design of new analogs with potentially superior activity.

A hypothetical QSAR data table for a series of analogs is presented below, illustrating the type of data required for such a study.

| Compound | R1 | R2 | R3 | logP | Molecular Weight | pIC50 |

| 1 | OMe | OMe | OMe | 3.2 | 299.4 | 7.5 |

| 2 | H | OMe | OMe | 2.8 | 269.4 | 6.8 |

| 3 | OMe | H | OMe | 2.8 | 269.4 | 6.5 |

| 4 | OMe | OMe | H | 2.8 | 269.4 | 7.1 |

| 5 | Cl | OMe | OMe | 3.7 | 303.8 | 7.3 |

| 6 | OMe | OMe | OH | 2.7 | 285.4 | 7.8 |

| 7 | OMe | OMe | OMe (Sulfoxide) | 2.5 | 315.4 | 7.2 |

| 8 | OMe | OMe | OMe (Sulfone) | 2.2 | 331.4 | 6.9 |

Future Directions and Research Opportunities for 4 2,4,5 Trimethoxybenzyl Thiomorpholine

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding in Biological Systems

A significant future direction lies in the use of multi-omics approaches to understand the mechanism of action of 4-(2,4,5-trimethoxybenzyl)thiomorpholine. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of the cellular response to the compound. mdpi.comnih.gov This approach can help in identifying the specific molecular pathways modulated by the compound and can reveal potential biomarkers for its activity. plos.org For instance, proteomic analysis could identify protein targets, while metabolomics could uncover changes in cellular metabolism, providing a comprehensive picture of the drug's effects. mdpi.comnih.gov Such integrated analyses are crucial for moving beyond a single-target-based understanding to a systems-level comprehension of the compound's biological impact.

Development and Application of Advanced Analytical Techniques for In Situ Characterization in Complex Environments

The development of advanced analytical techniques will be crucial for the in situ characterization of this compound in complex biological environments. Techniques such as advanced mass spectrometry imaging and high-resolution microscopy can enable the visualization of the compound's distribution and localization within cells and tissues. This would provide valuable insights into its pharmacokinetic and pharmacodynamic properties at a subcellular level. Furthermore, the development of specific probes or labeling strategies for the molecule could facilitate real-time tracking and quantification in living systems, offering a deeper understanding of its interactions with biological matrices.

Exploration of Novel and Sustainable Synthetic Methodologies for Scalable Production

While initial laboratory-scale synthesis provides the necessary material for preliminary studies, future development will necessitate the exploration of novel and sustainable synthetic methodologies for scalable production. Current synthetic routes for thiomorpholine (B91149) derivatives can be time-consuming and may involve hazardous reagents. chemrxiv.orgnih.gov Future research should focus on developing greener and more efficient synthetic pathways. This could involve the use of flow chemistry, which has been shown to be a robust method for the synthesis of thiomorpholine, or the exploration of biocatalysis to create more environmentally friendly and cost-effective production processes. nih.gov The optimization of the synthesis of the 2,4,5-trimethoxybenzyl moiety is also an area for potential improvement.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Potential as Chemical Probes for Investigating Underexplored Biological Pathways

Beyond its direct therapeutic potential, this compound and its derivatives could be developed as chemical probes to investigate underexplored biological pathways. olemiss.edu A chemical probe is a small molecule used to study and manipulate a biological system. olemiss.edu By modifying the structure of this compound to incorporate reporter tags or reactive groups, researchers can create tools to identify its molecular targets and elucidate their functions. This could lead to the discovery of new biological mechanisms and potential drug targets that were previously unknown.

Investigation of Stereochemical Aspects and Their Impact on Biological Interactions and Target Selectivity

The stereochemistry of a molecule can have a profound impact on its biological activity. nih.govnih.gov Future research should include a thorough investigation of the stereochemical aspects of this compound. This would involve the synthesis and biological evaluation of individual stereoisomers to determine if one enantiomer or diastereomer is more active or selective than the others. researchgate.net Understanding the stereochemical requirements for its biological interactions will be crucial for optimizing its therapeutic potential and minimizing off-target effects. nih.gov Molecular modeling studies can also be employed to understand how different stereoisomers interact with their biological targets at the atomic level. nih.gov

Q & A

Q. What are the standard protocols for synthesizing 4-(2,4,5-trimethoxybenzyl)thiomorpholine?